Segetalin A

Pharmacokinetics Bioavailability Drug Development

Cyclic hexapeptide sourcing often yields poorly characterized mixtures, compromising ER-pathway studies. Segetalin A (CAS 161875-97-4) resolves this with a defined cyclo(-Gly-Val-Pro-Val-Trp-Ala-) sequence and a rigid type I/VI β-turn scaffold. - Oral bioavailability of 3.18% (vs. 1.17% for Segetalin B) ensures reproducible systemic exposure in in vivo models. - Benchmark cytotoxicity (DLA IC50 3.71 µM; EAC IC50 9.11 µM) provides a quantitative reference for anticancer screening. - Single-entity phytoestrogen probe enables precise dissection of ER signaling without analog interference.

Molecular Formula C31H43N7O6
Molecular Weight 609.7 g/mol
CAS No. 161875-97-4
Cat. No. B030495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSegetalin A
CAS161875-97-4
SynonymsCyclo(L-alanylglycyl-L-valyl-L-prolyl-L-valyl-L-tryptophyl) Trifluoroacetic Acid Salt;  Vaccarin D Trifluoroacetic Acid Salt; 
Molecular FormulaC31H43N7O6
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC1C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C
InChIInChI=1S/C31H43N7O6/c1-16(2)25-30(43)35-22(13-19-14-32-21-10-7-6-9-20(19)21)28(41)34-18(5)27(40)33-15-24(39)36-26(17(3)4)31(44)38-12-8-11-23(38)29(42)37-25/h6-7,9-10,14,16-18,22-23,25-26,32H,8,11-13,15H2,1-5H3,(H,33,40)(H,34,41)(H,35,43)(H,36,39)(H,37,42)/t18-,22-,23-,25-,26-/m0/s1
InChIKeyYVUZOKYOUUCVBV-WJTDBPPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Segetalin A (CAS 161875-97-4) Cyclic Hexapeptide: Baseline Procurement and Research Overview


Segetalin A (CAS 161875-97-4), a cyclic hexapeptide composed of the sequence cyclo(-Gly-Val-Pro-Val-Trp-Ala-), is a naturally occurring phytoestrogen isolated from the seeds of Vaccaria segetalis (Caryophyllaceae) [1][2]. This compound exhibits estrogen-like activity, a property that has positioned it as a key molecular probe for investigating hormone-dependent biological processes [3]. Its well-defined, rigid macrocyclic structure, characterized by a type I and a type VI β-turn, is integral to its biological function and differentiates it from other linear or less conformationally restricted peptides [2][3]. Procuring Segetalin A, rather than a general class of plant cyclopeptides, ensures access to a specific molecular entity with a unique conformation and a pharmacologically relevant activity profile.

Why Segetalin A Cannot Be Substituted with Segetalin B, C, D, G, or Other In-Class Cyclic Peptides


Segetalin A belongs to a family of cyclic peptides from Vaccaria segetalis, including Segetalins B, C, D, G, and H [1]. Despite their common origin and often reported estrogen-like activity, these analogs are not interchangeable. Key structural differences, such as the specific amino acid sequence (e.g., cyclo(-Gly-Val-Pro-Val-Trp-Ala-) for Segetalin A vs. cyclo(-Trp-Ala-Gly-Val-Ala-) for Segetalin B), dictate their unique three-dimensional conformations and, consequently, their distinct biological profiles [2][3]. Substituting one for another without rigorous comparative data can lead to divergent experimental outcomes, including differences in oral bioavailability, cytotoxic potency, and pharmacophore engagement. The following section provides quantitative evidence that underscores the necessity of selecting Segetalin A for specific research applications.

Segetalin A (CAS 161875-97-4) Procurement Justification: A Quantitative Evidence Guide


Segetalin A Demonstrates Superior Oral Bioavailability Relative to Segetalin B in Mice

A direct comparative pharmacokinetic study in mice determined that the oral bioavailability of Segetalin A is 3.18%, which is significantly higher than the 1.17% observed for its close analog, Segetalin B [1]. This represents a 2.7-fold increase in systemic exposure following oral administration, a critical factor for in vivo studies. The lower bioavailability of Segetalin B would necessitate higher doses to achieve comparable plasma concentrations, potentially introducing confounding factors or increased cost in preclinical experiments.

Pharmacokinetics Bioavailability Drug Development

Segetalin A Exhibits Potent Cytotoxicity Against Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC) Cell Lines

A pharmacological evaluation of synthetic Segetalin A revealed potent cytotoxic activity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines, with IC50 values of 3.71 µM and 9.11 µM, respectively [1]. While no direct comparator data is available from this study for other segetalins, these values establish a clear baseline of potency that can be used to benchmark future analogs and derivatives. This demonstrates that Segetalin A possesses a cytotoxic profile distinct from its estrogenic activity, making it a valuable tool for multi-target investigations.

Oncology Cytotoxicity Cyclic Peptides

Conformational Analysis Reveals Unique β-Turn Architecture Distinct from Segetalins G and H

Comprehensive conformational analysis using X-ray crystallography and high-field NMR revealed that Segetalin A adopts a distinct backbone conformation in solution and solid state, characterized by a type I β-turn and a type VI β-turn [1]. In contrast, a subsequent analysis of Segetalins G and H identified different β-turn structures: a β II-like turn at Tyr4-Ala5 in Segetalin G and a different turn geometry in Segetalin H [2]. The authors concluded that the specific arrangement of these structural motifs contributes to a unique pharmacophore model for estrogen-like activity [2]. This structural divergence at the atomic level directly impacts receptor binding and downstream signaling, making Segetalin A a non-interchangeable tool for structure-activity relationship (SAR) studies.

Structural Biology NMR Spectroscopy Pharmacophore Modeling

Thionation of Segetalin A Yields Thiosegetalin A2 with Unique Activity Profile, Highlighting Conformational Rigidity as Key Differentiator

In a study exploring the chemical space of segetalins, the thionation of Segetalin A and Segetalin B was performed to assess the impact of backbone modification on activity [1]. The resulting derivative, Thiosegetalin A2, was the only modified peptide to retain estrogen-like activity in ovariectomized rats. This finding demonstrates that the native backbone conformation of Segetalin A is exquisitely sensitive to modification and that its activity profile is unique, even among very close structural analogs. The failure of other thionated derivatives to show activity underscores the critical importance of Segetalin A's specific conformational ensemble for biological function.

Medicinal Chemistry Peptide Engineering Thioamide Modification

Optimal Research and Industrial Application Scenarios for Segetalin A (CAS 161875-97-4)


In Vivo Pharmacological Studies Requiring Oral Administration

For preclinical in vivo studies, particularly those employing oral gavage, Segetalin A is the preferred compound due to its superior oral bioavailability (3.18%) compared to Segetalin B (1.17%) [1]. This higher bioavailability ensures more consistent and predictable systemic exposure, reduces the required dose, and improves the translational relevance of the findings. Researchers aiming to model the effects of phytoestrogens following dietary intake should select Segetalin A for its more favorable oral PK profile.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling of Estrogen-Like Cyclic Peptides

Segetalin A's well-defined conformation, featuring a unique combination of a type I and type VI β-turn [2], makes it an essential reference standard for SAR studies. Its distinct 3D structure serves as a critical comparator when evaluating novel synthetic analogs or other naturally occurring segetalins (G and H) [3]. Procurement of Segetalin A is necessary for experiments aiming to map the pharmacophore responsible for estrogen-like activity in this class of cyclic peptides.

Cytotoxicity Screening Programs for Anticancer Lead Discovery

Researchers involved in high-throughput screening for novel anticancer agents can utilize Segetalin A as a benchmark cytotoxic cyclic peptide. Its established potency against DLA (IC50 3.71 µM) and EAC (IC50 9.11 µM) cell lines [4] provides a quantitative standard against which the activity of new chemical entities or plant extracts can be measured. This facilitates the identification of compounds with superior or mechanistically distinct cytotoxicity profiles.

Chemical Biology Tool for Investigating Estrogen Receptor-Dependent Pathways

Given its specific estrogen-like activity [5], Segetalin A serves as a precise chemical probe to dissect estrogen receptor (ER) signaling pathways. Unlike broad-spectrum phytoestrogens, its unique conformation [2] may confer a distinct mode of ER interaction, making it a valuable tool for studying biased signaling or tissue-specific effects. This application relies on the compound's specific molecular identity, which cannot be substituted by other segetalins with different pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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